molecular formula C4H4N2O2 B14636460 3-methyl-1H-pyrazole-4,5-dione CAS No. 52605-79-5

3-methyl-1H-pyrazole-4,5-dione

Cat. No.: B14636460
CAS No.: 52605-79-5
M. Wt: 112.09 g/mol
InChI Key: XDZQGNVQKOKOHF-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrazole-4,5-dione is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrazole-4,5-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid can yield the desired pyrazole derivative . Another method includes the use of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate efficient production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrazole-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to enhance reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

3-methyl-1H-pyrazole-4,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1H-pyrazole-4,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methyl-1H-pyrazole-4,5-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. This unique structure allows it to participate in distinct chemical reactions and exhibit particular biological activities that are not observed in its analogs .

Properties

CAS No.

52605-79-5

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

IUPAC Name

3-methyl-1H-pyrazole-4,5-dione

InChI

InChI=1S/C4H4N2O2/c1-2-3(7)4(8)6-5-2/h1H3,(H,6,7,8)

InChI Key

XDZQGNVQKOKOHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C1=O

Origin of Product

United States

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